N-[2-methyl-4-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)phenyl]furan-2-carboxamide
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Overview
Description
N-{2-METHYL-4-[4-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure that includes a furan ring, a carboxamide group, and a substituted benzene ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-METHYL-4-[4-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Intermediate: The reaction between 4-(propan-2-yloxy)benzoic acid and 2-methyl-4-aminophenol under appropriate conditions to form the benzamide intermediate.
Coupling with Furan-2-Carboxylic Acid: The benzamide intermediate is then coupled with furan-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-METHYL-4-[4-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or sulfonic acid derivatives on the benzene ring.
Scientific Research Applications
N-{2-METHYL-4-[4-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-{2-METHYL-4-[4-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-{2-METHYL-4-[4-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
N-{2-METHYL-4-[4-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}PYRIDINE-2-CARBOXAMIDE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-{2-METHYL-4-[4-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its thiophene and pyridine analogs. This uniqueness can be exploited in various applications, particularly in the development of materials with specific electronic properties or in the design of selective enzyme inhibitors.
Properties
Molecular Formula |
C22H22N2O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-methyl-4-[(4-propan-2-yloxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22N2O4/c1-14(2)28-18-9-6-16(7-10-18)21(25)23-17-8-11-19(15(3)13-17)24-22(26)20-5-4-12-27-20/h4-14H,1-3H3,(H,23,25)(H,24,26) |
InChI Key |
AYDAMERZVGNUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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